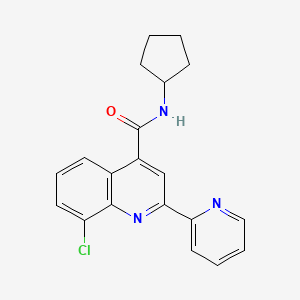

![molecular formula C14H24N4O3S B4585607 N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)

N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide

Descripción general

Descripción

The chemical compound N1-[2-(dimethylamino)ethyl]-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide has been the subject of various studies due to its potential applications and interesting chemical behavior. This analysis covers its synthesis, molecular structure, and physical and chemical properties, excluding its applications in drugs, drug dosages, and side effects.

Synthesis Analysis

Synthesis of compounds similar to N1-[2-(dimethylamino)ethyl]-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide often involves complex reactions. For instance, a related synthesis involves the preparation of poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels, which are created through chain polymerization in water at 60°C with various initiators and accelerators (Çavuş & Gürdağ, 2007).

Molecular Structure Analysis

The molecular structure of compounds within this category often involves intricate arrangements. For example, the structure of ethyl beta-[2-[4-(dimethylamino)phenyliminomethyl]-1-(phenylsulfonyl)indol-3-yl]acrylate, a compound with a similar complexity, has been determined through crystallography, revealing specific dihedral angles and intramolecular interactions that contribute to its stability (Sankar et al., 2002).

Chemical Reactions and Properties

These compounds engage in various chemical reactions. For instance, the synthesis of dimethyl sulfomycinamate, through Bohlmann-Rahtz heteroannulation reactions, showcases the complexity of reactions these compounds can undergo (Bagley et al., 2005).

Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

A study by Diwu et al. (1997) explored compounds with a dimethylamino group and a sulfonyl group as new fluorescent solvatochromic dyes, which can be used as ultrasensitive fluorescent molecular probes. These probes are valuable for studying a variety of biological events and processes due to their strong solvent-dependent fluorescence, which correlates with solvent polarity. The properties like long emission wavelength, high fluorescence quantum yields, and large Stokes shift make them particularly useful in biological research for visualizing and tracking cellular components and activities (Diwu, Z., Lu, Y., Zhang, C., Klaubert, D., & Haugland, R., 1997).

Polymerization and Material Science

Lu et al. (2021) reported on the homopolymerization of a substituted sulfoxonium ylide, which involves a dimethylamino group. The polymerization process, facilitated by a nickel(II) catalyst, yields polymers with good yield and high molecular weight. This method demonstrates the role of dimethylamino-containing compounds in synthesizing new polymeric materials, which could have applications in various industries, including coatings, adhesives, and more (Lu, S. J., Kang, S., Cho, Y., Choi, M., & Bielawski, C., 2021).

Nucleophilic Difluoromethylation

Prakash et al. (2005) utilized compounds containing dimethylamino groups in reactions with bromodifluoromethyl phenyl sulfone and aldehydes. This process generates (benzenesulfonyl)difluoromethylated alcohols, highlighting the utility of such compounds in introducing difluoromethyl groups into organic molecules. This reaction showcases the importance of dimethylamino-containing compounds in synthetic organic chemistry, particularly for the synthesis of difluoromethylated compounds with potential applications in pharmaceuticals and agrochemicals (Prakash, G., Wang, Y., Hu, J., & Olah, G., 2005).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3S/c1-16(2)11-10-15-14(19)12-18(22(20,21)17(3)4)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMIUJMGHHTQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)

![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)

![2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4585542.png)

acetate](/img/structure/B4585546.png)

![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)

![3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4585580.png)

![N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4585588.png)

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)

![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)

![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)